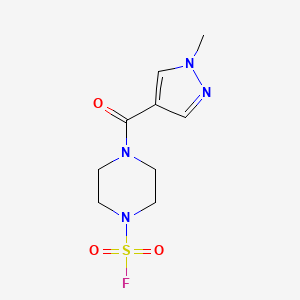
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a methylpyrazole carbonyl group and a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the sulfonyl fluoride group .
科学研究应用
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives and pyrazole-containing molecules. Examples include:
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Methylpyrazole-4-carboxylic acid derivatives
Uniqueness
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both a piperazine ring and a sulfonyl fluoride group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFIXUQUZQCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
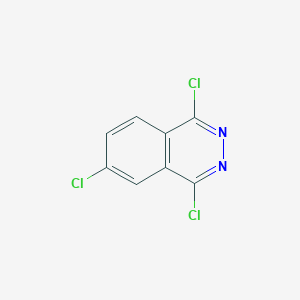
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
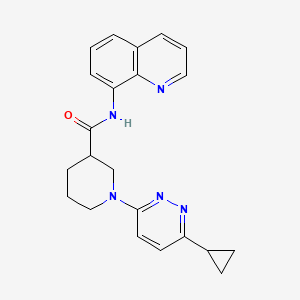

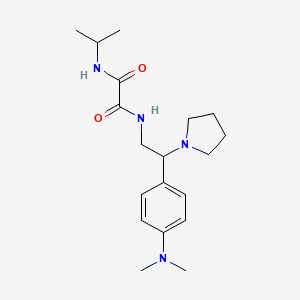
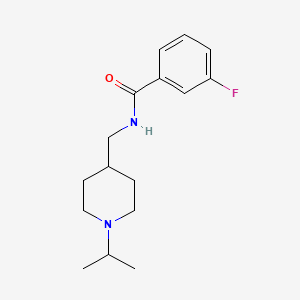
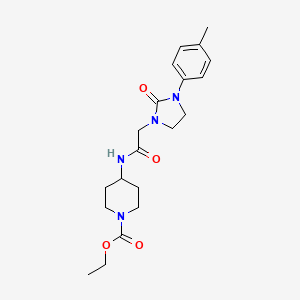

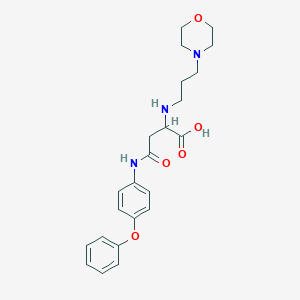

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
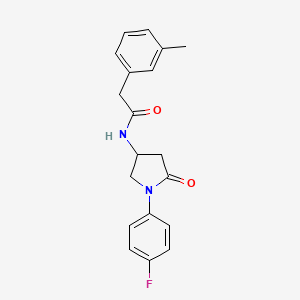
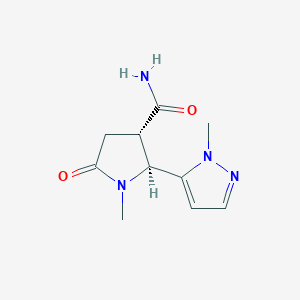
![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
